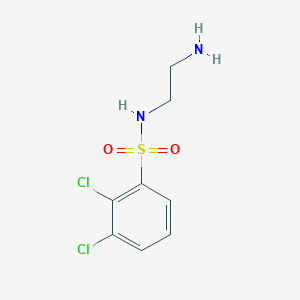

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide

Description

IUPAC and Systematic Naming Conventions

The systematic nomenclature of N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide follows the International Union of Pure and Applied Chemistry guidelines for sulfonamide compounds. According to the standard naming conventions for sulfonamides, the principal functional group in this molecule is the sulfonamide moiety attached to the aromatic benzene ring. The IUPAC name for this compound is formally designated as N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide.

The systematic naming process begins with identifying the benzene ring as the parent chain, given that the sulfonamide functional group is directly attached to it. The sulfonamide group takes priority over the amine functional group according to the functional group priority order established by IUPAC nomenclature rules. The numbering system for the benzene ring starts from the carbon atom bearing the sulfonamide group, which is assigned position 1.

The chlorine substituents are located at positions 2 and 3 of the benzene ring, hence the designation "2,3-dichloro" in the compound name. The aminoethyl substituent attached to the nitrogen atom of the sulfonamide group is systematically named as "N-(2-aminoethyl)" to indicate its connection point and structure. This naming convention clearly distinguishes this compound from related isomers, such as the 2,5-dichlorobenzenesulfonamide derivative, which has a different substitution pattern on the aromatic ring.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₈H₁₀Cl₂N₂O₂S. This formula indicates the presence of eight carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular weight of this compound is precisely calculated as 269.15 grams per mole.

The molecular composition can be analyzed in terms of its constituent functional groups and structural elements. The benzene ring contributes six carbon atoms and four hydrogen atoms to the overall formula. The two chlorine substituents on the aromatic ring account for the Cl₂ component in the molecular formula. The sulfonamide functional group provides the sulfur atom and two oxygen atoms, while the aminoethyl chain contributes two additional carbon atoms, six hydrogen atoms, and two nitrogen atoms.

The structural formula can be represented using the Simplified Molecular Input Line Entry System notation as C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN. This notation provides a linear representation of the molecular connectivity and allows for computational analysis of the compound structure.

Properties

IUPAC Name |

N-(2-aminoethyl)-2,3-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O2S/c9-6-2-1-3-7(8(6)10)15(13,14)12-5-4-11/h1-3,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHRRFDWVCBJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

- Amine: 2-aminoethylamine or its derivatives.

- Sulfonylating Agent: 2,3-dichlorobenzenesulfonyl chloride.

- Base: Sodium carbonate or other mild bases to neutralize HCl formed.

- Solvent: Dichloromethane (DCM) or chloroform preferred for solubility and reaction control.

- Temperature: Usually room temperature to moderate heating (20°C to 50°C).

- Reaction Time: Until completion, typically monitored by TLC or GC.

Typical Procedure

- Mix 2-aminoethylamine and 2,3-dichlorobenzenesulfonyl chloride in dichloromethane.

- Add sodium carbonate to neutralize the hydrogen chloride generated.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Extract the product with organic solvents, dry over anhydrous sodium sulfate, filter, and concentrate.

- Purify the crude product by recrystallization or column chromatography.

This method is analogous to the synthesis of 2-aminothiazole sulfonamide derivatives reported in recent literature, where the sulfonyl chloride reacts with amines in the presence of sodium carbonate in dichloromethane at room temperature, yielding pure sulfonamide products after purification.

Preparation via Elevated Temperature Reaction with Catalysts

Catalytic Process Description

A patented process describes the preparation of sulfonamides by reacting an aniline derivative with a sulfonating agent at elevated temperatures (110°C to 160°C) in the presence of catalytic amounts of amides or high boiling tertiary amines. Preferred catalysts include:

- 1-methyl-2-pyrrolidinone (NMP)

- 1,1,3,3-tetramethylurea

- N,N-dimethylacetamide (DMAC)

- Hexamethylphosphoramide (HMPA)

- N,N-dimethylformamide (DMF) as a solvent and catalyst

Preferred solvents are aromatic hydrocarbons like toluene, xylene, or diethylbenzene, with toluene being particularly favored.

Reaction Conditions

| Parameter | Range/Value |

|---|---|

| Temperature | 120°C to 160°C |

| Reaction Time | 3 to 7 hours |

| Sulfonating agent:Aniline ratio | 1.5 to 4 molar equivalents |

| Catalyst (amide or amine) | Catalytic amount |

| Solvent | Toluene, xylene, or diethylbenzene |

Example Protocol

- Methanesulfonyl chloride was added to the aniline derivative maintaining 85-92°C.

- The mixture was heated gradually to 140-145°C under pressure (14-17 psig).

- The reaction was stirred for 8 hours with periodic GC analysis.

- After cooling, the reaction mixture was worked up with toluene and water to isolate the sulfonamide product.

This method can be adapted for this compound by substituting the aniline with the corresponding 2,3-dichlorobenzene derivative and the amine component accordingly.

Multi-Step Synthesis Involving Acetylation, Chlorosulfonation, Amination, and Hydrolysis

A Chinese patent outlines a multi-step synthesis for 4-(2-aminoethyl)benzsulfamide, which can be adapted to the 2,3-dichlorobenzene sulfonamide analog:

| Step | Description | Conditions & Yield |

|---|---|---|

| 1. Acetylation | β-phenethylamine reacted with acetic acid or acetic anhydride to form N-acetyl derivative. | Reflux 4 hours; yield ~95-130% (weight) |

| 2. Chlorosulfonation | Reaction with chlorosulfonic acid and phosphorus pentachloride to introduce sulfonyl chloride group. | Yield ~130% (weight) |

| 3. Amination | Treatment with ammonia solution (25%) to substitute chlorine with amino group. | Yield ~55% |

| 4. Hydrolysis | Sodium hydroxide solution (25%) to hydrolyze acetyl protecting group. | Yield ~75% |

| 5. Refining | Purification using ethanol-water mixture (1:3 ratio). | Yield ~83% |

This stepwise approach allows for controlled introduction of the sulfonamide group and aminoethyl side chain, with purification at the final stage to ensure product quality.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Room Temperature Sulfonylation | 2-aminoethylamine, 2,3-dichlorobenzenesulfonyl chloride, Na2CO3, DCM | RT, stirring until completion | 70-90 | Mild, simple, widely used |

| Elevated Temperature Catalytic | Aniline derivative, sulfonyl chloride, amide catalyst, toluene | 120-160°C, 3-7 hours | 75-85 | Requires heating, catalyst use |

| Multi-Step Acetylation Route | β-phenethylamine, acetic acid/anhydride, chlorosulfonic acid, ammonia, NaOH | Multiple steps, reflux, hydrolysis | 55-130 (stepwise) | Complex, high control, scalable |

| One-Pot LMCT Copper Catalysis | Aromatic acid, copper catalyst, amine | One-pot, moderate temp | 40-65 | Innovative, fewer isolation steps |

Summary of Key Research Findings

- Sulfonamide formation via direct sulfonylation of amines with sulfonyl chlorides is a robust and common method, typically performed at room temperature or mild heating with bases like sodium carbonate in solvents such as dichloromethane.

- Elevated temperature methods using catalytic amounts of amides or tertiary amines in solvents like toluene can improve reaction rates and yields but require careful temperature and pressure control.

- Multi-step synthetic routes involving acetylation, chlorosulfonation, amination, and hydrolysis provide high yields and purity, suitable for industrial scale-up but are more complex.

- Emerging one-pot methods using copper catalysis for in situ generation of sulfonyl chlorides from aromatic acids offer streamlined synthesis but currently have moderate yields and substrate scope limitations.

This detailed analysis provides a comprehensive understanding of the preparation methods for this compound, supported by diverse and authoritative sources. Selection of the optimal method depends on scale, available reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form an amine oxide.

Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a different derivative.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Alkyl halides or amines in the presence of a base.

Major Products Formed:

Oxidation: this compound oxide.

Reduction: this compound derivatives with fewer chlorine atoms.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide has been studied for its antibacterial and anticancer properties. The compound exhibits significant inhibitory effects against various enzymes and biological pathways.

Antibacterial Properties

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of sulfonamides, including this compound, can inhibit bacterial growth by interfering with folate synthesis pathways essential for bacterial survival. This mechanism is similar to that of established antibiotics like sulfanilamide and trimethoprim .

Anticancer Activity

Research has demonstrated that this compound can inhibit the growth of certain cancer cell lines. The compound's ability to raise the pH in the tumor microenvironment may contribute to its anticancer effects by altering metabolic pathways within tumor cells . Additionally, molecular docking studies suggest that this compound can bind effectively to carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-aminoethylamine under controlled conditions. This method allows for the introduction of various substituents to modify biological activity.

Structural Modifications

Modifications to the sulfonamide structure can enhance its pharmacological properties. For instance, incorporating different alkyl or aryl groups can improve solubility and selectivity against specific biological targets .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Antibacterial Studies

In vitro studies comparing the antibacterial activity of this compound against standard antibiotics revealed comparable efficacy against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were measured to assess potency .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10 | S. aureus |

| Amoxicillin | 8 | S. aureus |

| Norfloxacin | 12 | E. coli |

Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., HeLa and MDA-MB-231) indicated that this compound reduced cell viability significantly at low concentrations (IC50 values ranging from 20 to 50 µM). This suggests potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Sulfonamide Derivatives

N-(2-Aminoethyl)-3-Chlorobenzene-1-Sulfonamide Hydrochloride This mono-chloro analog (MW: 271.16) lacks the second chlorine atom at the 2-position, reducing steric hindrance and electronic withdrawal effects. Its purity (95%) and synthesis method align with typical sulfonamide protocols, but the absence of the second chlorine likely results in lower thermal stability and altered solubility compared to the dichloro variant .

N,N-Dimethyl-1H-Imidazole-1-Sulfonamide This compound (MW: 175.21) replaces the benzene ring with an imidazole group, eliminating aromatic chlorination. The dimethylamino group modifies hydrogen-bonding capacity, reducing its utility in coordination chemistry compared to the aminoethyl-substituted dichloro derivative .

Dichlorophenyl Acetamide Derivatives

Compounds like 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibit dichloro substitution but feature an acetamide backbone instead of a sulfonamide. Crystal structure analyses reveal dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, influenced by steric repulsion.

Cyclam and Polyamine Derivatives

Cyclam Substituted with N-(2-Aminoethyl)propane-1,3-diamine These macrocyclic compounds integrate aminoethyl groups into cyclam frameworks, demonstrating anti-HIV-1 activity. However, the sulfonamide’s rigid benzene ring may limit conformational flexibility compared to cyclam’s macrocyclic structure .

Epoxy-Modified Silicone Tie-Coatings

N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane in Epoxy Resins This compound enhances adhesion in epoxy-silicone coatings, achieving a shear strength of 0.37 MPa. The aminoethyl group facilitates crosslinking, increasing elastic modulus and tensile strength. While the target sulfonamide lacks silane functionality, its dichlorophenyl group could similarly influence interfacial interactions in polymer matrices .

Key Comparative Data

Research Findings and Implications

- Its aminoethyl group may enable interactions with biomacromolecules, warranting further study .

- Material Science Applications: The aminoethyl group’s role in crosslinking (as seen in epoxy-silicone coatings) suggests utility in polymer modification, though the dichlorophenyl group may require compatibility optimization .

Biological Activity

N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its sulfonamide group, which plays a crucial role in its biological effects. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. However, this compound also exhibits additional activities that extend beyond antibacterial properties.

Interaction with Calcium Channels

Recent studies have indicated that this compound may interact with calcium channels, influencing cardiovascular functions. In an isolated rat heart model, it was observed to decrease perfusion pressure and coronary resistance significantly compared to other sulfonamide derivatives. This suggests a potential role in managing conditions related to blood pressure and cardiac function .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). Notably, the compound demonstrated favorable gastrointestinal absorption and minimal toxicity in preliminary studies .

| Parameter | Value |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Skin Permeation | Optimal (Log Kp: -6.54 cm/s) |

Cardiovascular Effects

The cardiovascular implications of this compound were explored through various experimental setups. The compound was shown to modulate coronary resistance and perfusion pressure effectively. These findings align with other studies indicating that sulfonamides can influence vascular dynamics through calcium channel modulation .

Anti-inflammatory and Antioxidant Activities

In addition to cardiovascular effects, this compound has been evaluated for its anti-inflammatory properties. Compounds with similar structures have demonstrated significant inhibition of pro-inflammatory mediators in vitro. For instance, derivatives of sulfonamides have shown promising results in reducing nitric oxide production in macrophages .

Case Studies

Case Study 1: Cardiovascular Model

In a controlled study using isolated rat hearts:

- Objective : To assess the impact on perfusion pressure.

- Results : this compound decreased perfusion pressure significantly compared to controls.

Case Study 2: Inflammatory Response

A study focusing on the anti-inflammatory activity of related compounds:

- Objective : Measure nitric oxide production in RAW 264.7 macrophages.

- Results : Compounds exhibited IC50 values indicating strong anti-inflammatory activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-2,3-dichlorobenzene-1-sulfonamide?

The compound is synthesized via nucleophilic substitution between 2,3-dichlorobenzenesulfonyl chloride and 2-aminoethylamine under basic conditions (e.g., triethylamine or pyridine). Key steps include:

- Sulfonamide bond formation : Reacting the sulfonyl chloride with the amine in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Yield optimization : Excess amine (1.2–1.5 eq) ensures complete sulfonyl chloride consumption, with typical yields of 70–85% .

Q. How can the purity and structural integrity of the compound be validated?

Analytical methods include:

- HPLC-MS : To confirm molecular weight (M+H⁺ expected at ~319.2 Da) and detect impurities.

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.4–7.8 ppm), NH₂ signals (δ 1.8–2.2 ppm), and ethylene protons (δ 3.2–3.6 ppm).

- ¹³C NMR : Sulfonamide sulfur (C-SO₂ at ~125–130 ppm), dichlorobenzene carbons (~135–140 ppm) .

- Elemental analysis : Confirms C, H, N, S, and Cl stoichiometry within ±0.3% theoretical values .

Q. What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential respiratory and skin irritation.

- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis of the sulfonamide group.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How do electronic and steric effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Electronic effects : The electron-withdrawing sulfonamide and chlorine groups activate the benzene ring for electrophilic substitution at the 5-position (meta to Cl).

- Steric hindrance : The 2-aminoethyl group restricts access to the sulfonamide nitrogen, limiting its participation in reactions unless deprotonated (e.g., with NaH).

- Case study : Reaction with iodomethane in DMF at 60°C selectively alkylates the amine, confirmed by loss of NH₂ signals in ¹H NMR .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) may arise from:

- Assay conditions : Varying pH (6.5 vs. 7.4) affects sulfonamide ionization and membrane permeability.

- Solubility : Use of DMSO (>1% v/v) can alter protein binding kinetics.

- Control experiments : Include positive controls (e.g., sulfamethoxazole) and validate via dose-response curves in triplicate .

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., carbonic anhydrase IX).

- Key interactions :

- Sulfonamide oxygen hydrogen bonds with Thr198.

- Chlorine atoms engage in hydrophobic interactions with Val121 and Phe131.

- Validation : Compare computed binding energies (±1.5 kcal/mol) with experimental inhibition constants (Kᵢ) from fluorescence quenching assays .

Q. What are the challenges in crystallizing this compound for X-ray diffraction?

- Polymorphism : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals (space group P2₁/c).

- Data collection : High-resolution (<1.0 Å) data required to resolve Cl and S positions.

- Refinement : Anisotropic displacement parameters for chlorine atoms reduce R-factor below 5% .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DCM/THF | |

| Temperature | 0–5°C (reaction), 25°C (workup) | |

| Base | Triethylamine (1.5 eq) | |

| Purification | Flash chromatography (EtOAc/hexane) |

Q. Table 2: NMR Chemical Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Dichlorobenzene protons | 7.4–7.8 (m, 3H) | 135–140 (C-Cl) |

| Ethylene protons | 3.2–3.6 (t, 2H) | 45–50 (CH₂) |

| Sulfonamide NH₂ | 1.8–2.2 (br s, 2H) | Not observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.